5,6,7,8,8-Pentamethylnon-6-en-4-one
Description
5,6,7,8,8-Pentamethylnon-6-en-4-one is a branched aliphatic enone characterized by a nine-carbon chain with five methyl substituents at positions 5, 6, 7, 8, and 8, along with a conjugated enone system (C=O at position 4 and a double bond at position 6). This structural complexity confers unique physicochemical properties, such as increased steric hindrance and reduced solubility in polar solvents compared to simpler analogs.
Properties
CAS No. |
81786-82-5 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
5,6,7,8,8-pentamethylnon-6-en-4-one |
InChI |
InChI=1S/C14H26O/c1-8-9-13(15)11(3)10(2)12(4)14(5,6)7/h11H,8-9H2,1-7H3 |
InChI Key |
MITZUPFDDGJDEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(C)C(=C(C)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,8-Pentamethylnon-6-en-4-one typically involves the alkylation of a suitable precursor with methyl groups. One common method is the reaction of a ketone with a methylating agent under controlled conditions. The reaction conditions often include the use of a strong base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using automated reactors. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The product is then purified using techniques like distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8,8-Pentamethylnon-6-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in a saturated compound.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives or other substituted compounds.
Scientific Research Applications
5,6,7,8,8-Pentamethylnon-6-en-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6,7,8,8-Pentamethylnon-6-en-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Key Differences :
- Substituents: 6-Methylnon-6-en-4-one (CAS: Not explicitly provided) lacks the additional methyl groups at positions 5, 7, and 8, resulting in a less sterically crowded structure .
- Physical Properties: Molecular Weight: 154.14 g/mol (6-Methylnon-6-en-4-one) vs. 196.33 g/mol (5,6,7,8,8-Pentamethylnon-6-en-4-one). Boiling Point: The pentamethyl derivative likely has a higher boiling point due to increased van der Waals interactions. Solubility: The additional methyl groups in the pentamethyl compound reduce polarity, further decreasing water solubility compared to 6-methylnon-6-en-4-one.
Cyclic Analogs: Tetrahydroquinolones (THQs)
Example: 2-Methyl-5,6,7,8-tetrahydroquinolin-4-one ()
- Structural Contrast: THQs feature a fused bicyclic structure (benzene + partially saturated ring), whereas this compound is linear.
- Applications: THQs are pharmacologically active (e.g., MJM170 and JAG21 in ), targeting enzymes or receptors, while the pentamethyl enone may serve as a flavor/fragrance intermediate or polymerization inhibitor due to its hindered double bond.
Polycyclic Terpenoid Derivatives
Example: (1,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethylnaphthalen-1-yl)pentanoic acid ()
- Complexity: This compound incorporates a decalin (bicyclic) system with multiple methyl groups, contrasting with the linear aliphatic chain of the pentamethyl enone.
- Functionality: The carboxylic acid group in this derivative enables salt formation or esterification, expanding its utility in surfactants or drug delivery systems, whereas the enone group in the target compound favors Michael addition or Diels-Alder reactions.
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Solubility in Water |
|---|---|---|---|
| This compound | 196.33 | ~250–270 | Insoluble |
| 6-Methylnon-6-en-4-one | 154.14 | ~200–220 | Slightly soluble |
| 2-Methyl-5,6,7,8-THQ-4-one | 165.22 | Sublimes at >300 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
